2-amino-4-(3,4-dimethoxyphenyl)-6-phenylbenzene-1,3-dicarbonitrile
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Overview
Description
5’-Amino-3,4-dimethoxy-1,1’:3’,1’‘-terphenyl-4’,6’-dicarbonitrile is an organic compound with the molecular formula C22H17N3O2. This compound is characterized by its complex structure, which includes multiple aromatic rings and functional groups such as amino, methoxy, and nitrile groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Amino-3,4-dimethoxy-1,1’:3’,1’‘-terphenyl-4’,6’-dicarbonitrile typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds between aromatic rings . The reaction conditions often include the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5’-Amino-3,4-dimethoxy-1,1’:3’,1’‘-terphenyl-4’,6’-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
5’-Amino-3,4-dimethoxy-1,1’:3’,1’‘-terphenyl-4’,6’-dicarbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5’-Amino-3,4-dimethoxy-1,1’:3’,1’‘-terphenyl-4’,6’-dicarbonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxy-1,2-phenylenediamine: Similar in having methoxy and amino groups but lacks the extended aromatic structure.
1,1’4’,1’‘-Terphenyl-3,3’‘,5,5’'-tetracarboxylic acid: Similar in having a terphenyl core but with carboxylic acid groups instead of nitrile and amino groups.
Uniqueness
5’-Amino-3,4-dimethoxy-1,1’:3’,1’‘-terphenyl-4’,6’-dicarbonitrile is unique due to its combination of functional groups and extended aromatic structure, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-amino-4-(3,4-dimethoxyphenyl)-6-phenylbenzene-1,3-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-26-20-9-8-15(10-21(20)27-2)17-11-16(14-6-4-3-5-7-14)18(12-23)22(25)19(17)13-24/h3-11H,25H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWDDBQRJXGAIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=C(C(=C2)C3=CC=CC=C3)C#N)N)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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